molecular formula C9H17NO B2767655 3-(Cyclohexyloxy)azetidine CAS No. 1488631-61-3

3-(Cyclohexyloxy)azetidine

Cat. No.: B2767655
CAS No.: 1488631-61-3
M. Wt: 155.241
InChI Key: UJAFXASIYDBMHE-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aziridines with cyclohexanol in the presence of a base, leading to the formation of the azetidine ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohexyloxy)azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and coatings

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)azetidine involves its interaction with molecular targets through its nitrogen atom and ring strain. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ring strain facilitates ring-opening reactions, which are crucial in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexyloxy)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and more reactive than pyrrolidines. Its cyclohexyloxy group also imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

3-cyclohexyloxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFXASIYDBMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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